(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride
Overview
Description
(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride is a chemical compound that belongs to the class of N-heterocycles These compounds are characterized by the presence of nitrogen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride typically involves the coupling of pyrrolidine and piperidine derivatives. One common method is the [3+2] and [4+2] annulation reactions, which allow for the formation of the pyrrolidine and piperidine rings . These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different N-oxide derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new N-heterocyclic compounds with different functional groups.
Scientific Research Applications
(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex N-heterocyclic compounds.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride can be compared with other similar N-heterocyclic compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar chemical properties.
Piperidine derivatives: These compounds contain the piperidine ring and may exhibit similar reactivity and applications.
Other N-heterocycles: Compounds like morpholine and piperazine also belong to the N-heterocycle class and can be compared based on their chemical and biological properties.
Properties
IUPAC Name |
1-[[(2S)-pyrrolidin-2-yl]methyl]piperidine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)9-10-5-4-6-11-10;;/h10-11H,1-9H2;2*1H/t10-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAHGDBWKRHPAY-XRIOVQLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@@H]2CCCN2.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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